molecular formula C15H12O3 B2788792 2-methoxydibenzo[b,e]oxepin-11(6H)-one CAS No. 23560-67-0

2-methoxydibenzo[b,e]oxepin-11(6H)-one

Cat. No.: B2788792
CAS No.: 23560-67-0
M. Wt: 240.258
InChI Key: GTFOTXQFXHOBJY-UHFFFAOYSA-N
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Description

“2-methoxydibenzo[b,e]oxepin-11(6H)-one” is a compound that has been studied in the context of its binding to the glucocorticoid receptor . It is a dibenzoxapine sulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using x-ray diffraction . The resolution of the structure was found to be 2.35 Å .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis and Analysis

    2-Methoxydibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized using various methods, including sodium azide-mediated reactions and iron(II)-promoted syntheses. These methods enable the creation of structurally diverse compounds with potential for further research and application in medicinal chemistry (Krawczyk et al., 2016); (Scoccia et al., 2017).

  • Antimicrobial Properties

    Certain derivatives of this compound exhibit antimicrobial properties. For example, some compounds have shown activity against bacterial strains like MRSA and fungal strains like Aspergillus niger (Sadek et al., 2011).

Biological Activity and Pharmacology

  • Tubulin Polymerization Inhibition

    Some derivatives have been explored for their ability to inhibit tubulin polymerization. This property is significant for potential applications in cancer therapy as it affects cell division and growth (Edwards et al., 2011).

  • Anthelmintic Potential

    The dibenzo[b,e]oxepin-11(6H)-one scaffold has been identified as a promising structure for anthelmintic agents, used in the control of parasitic infections (Gerbino et al., 2016).

  • Kinase Inhibition and Anti-Cytokine Activity

    Some dibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized and tested for their inhibitory activity against tumor necrosis factor-α (TNF-α) in human blood, demonstrating potential for anti-inflammatory applications (Baur et al., 2013).

Natural Occurrence and Extraction

  • Extraction from Marine Sources: Some dibenzo[b,e]oxepin derivatives have been isolated from marine sources, such as the fungus Beauveria bassiana, highlighting the potential for natural product-based drug discovery (Yamazaki et al., 2012).

Mechanism of Action

The compound has been studied for its interaction with the glucocorticoid receptor . It is suggested that the compound has a differentiated gene expression profile compared to clinical glucocorticoids, with lower glucocorticoid receptor transactivation but comparable transrepression .

Safety and Hazards

While specific safety and hazard information for “2-methoxydibenzo[b,e]oxepin-11(6H)-one” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The compound and its interactions with the glucocorticoid receptor have potential implications for the treatment of inflammation and autoimmune diseases . The unique binding conformation of the compound with the glucocorticoid receptor provides a new basis for binding, selectivity, and anti-inflammatory activity, and a path for further insights into structure-based ligand design .

Properties

IUPAC Name

2-methoxy-6H-benzo[c][1]benzoxepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-17-11-6-7-14-13(8-11)15(16)12-5-3-2-4-10(12)9-18-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFOTXQFXHOBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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